5-((Trimethylsilyl)oxy)-1H-indol-6-ol
Description
5-((Trimethylsilyl)oxy)-1H-indol-6-ol is an indole derivative featuring a hydroxyl group at the 6-position and a trimethylsilyl (TMS)-protected oxy group at the 5-position. The TMS group enhances lipophilicity and stability, particularly under basic conditions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Key structural attributes:
- Hydroxyl group (position 6): Facilitates hydrogen bonding and polar interactions, influencing solubility in polar solvents.
- Trimethylsilyloxy group (position 5): Increases steric bulk and hydrophobicity, modifying reactivity and bioavailability.
Properties
Molecular Formula |
C11H15NO2Si |
|---|---|
Molecular Weight |
221.33 g/mol |
IUPAC Name |
5-trimethylsilyloxy-1H-indol-6-ol |
InChI |
InChI=1S/C11H15NO2Si/c1-15(2,3)14-11-6-8-4-5-12-9(8)7-10(11)13/h4-7,12-13H,1-3H3 |
InChI Key |
KPSLSDIFVBYAEY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C2C(=C1)C=CN2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trimethylsilyl)oxy)-1H-indol-6-ol typically involves the introduction of the trimethylsilyl group to the indole structure. One common method is the reaction of 6-hydroxyindole with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-((Trimethylsilyl)oxy)-1H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indole structure can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroindole derivatives. Substitution reactions can lead to a variety of functionalized indole compounds .
Scientific Research Applications
5-((Trimethylsilyl)oxy)-1H-indol-6-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((Trimethylsilyl)oxy)-1H-indol-6-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and solubility, making it more amenable to chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-((Trimethylsilyl)oxy)-1H-indol-6-ol with structurally related indole derivatives:
Structural and Reactivity Comparisons
Substituent Effects on Solubility :
- The TMS group in this compound reduces water solubility compared to hydroxylated analogs like 1H-indol-5-ol or 5-Methyl-1H-indol-6-ol . This lipophilicity enhances membrane permeability but complicates aqueous-phase reactions.
- Methoxy groups (e.g., 6-Methoxy-1H-indol-5-ol) balance polarity and stability, offering moderate solubility in organic solvents .
Reactivity and Stability :
- TMS Protection : The TMS group shields the hydroxyl at position 5, preventing undesired nucleophilic reactions under basic conditions. This contrasts with methoxy groups, which are acid-labile .
- Electrophilic Substitution : Methyl-substituted derivatives (e.g., 5-Methyl-1H-indol-6-ol) undergo electrophilic substitutions at the indole ring, while TMS-protected analogs exhibit reduced reactivity due to steric hindrance .
Biological Activity :
- Hydroxyl groups in 5-Methyl-1H-indol-6-ol and 1H-indol-5-ol are critical for antioxidant activity, as seen in ischemia treatment studies . The TMS group in this compound may alter bioavailability but could improve metabolic stability.
Synthetic Accessibility :
- Silylation requires specialized reagents (e.g., TMSCl, TEBAC) and anhydrous conditions , whereas methyl or methoxy groups are introduced via simpler alkylation/etherification .
Research Findings and Data
NMR Spectral Signatures
- This compound : TMS protons appear as a singlet at δ 0.30 ppm (9H), while aromatic protons resonate between δ 6.6–8.1 ppm .
- 5-Methyl-1H-indol-6-ol : Methyl protons at δ 2.23 ppm (s, 3H); NH/OH signals at δ 10–12 ppm .
Thermal Stability
- TMS derivatives (e.g., Tosil-6-((trimethylsilyl)ethynyl)-1H-indol) exhibit melting points ~120–127°C, higher than non-silylated analogs due to increased molecular weight .
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